Acridine hydrate
Description
Overview of Acridine (B1665455) and its Hydrated Forms in Academic Contexts
Acridine, a nitrogen-containing heterocyclic aromatic compound with the chemical formula C₁₃H₉N, is a well-established scaffold in chemical research. ontosight.aislideshare.net Its planar, tricyclic structure, consisting of two benzene (B151609) rings fused to a central pyridine (B92270) ring, gives rise to a range of interesting photophysical and chemical properties. ontosight.ai While acridine itself is a solid at room temperature, its interaction with water is a key aspect of its chemistry, leading to the formation of hydrated forms and influencing its behavior in aqueous solutions.
The term "acridine hydrate" can refer to acridine existing in a hydrated state, most definitively characterized by the crystalline form, acridine 0.75-hydrate (C₁₃H₉N·0.75H₂O). iucr.orgnih.govresearchgate.net This specific hydrate (B1144303) was identified through single-crystal X-ray diffraction, revealing a structure where water molecules are integrated into the crystal lattice, forming hydrogen bonds with the acridine molecules. iucr.orgnih.gov Specifically, the crystal structure is composed of acridine molecules and water molecules linked by O—H⋯O and O—H⋯N hydrogen bonds. iucr.orgnih.govresearchgate.net
Beyond this defined crystalline hydrate, the behavior of acridine in aqueous solutions is a significant area of study. In water, acridine can be solvated by water molecules, and its properties are sensitive to the aqueous environment. acs.org The interaction with water can influence its electronic structure, photophysical properties, and reactivity. acs.orgaip.org For instance, the fluorescence lifetime of acridine is substantially increased when it forms clusters with water molecules. aip.org Furthermore, acridine participates in acid-base equilibria in water, forming the acridinium (B8443388) cation. acs.org The study of acridine in aqueous media is crucial for understanding its role in various applications, from biological staining to environmental sensing. ontosight.aimdpi.com
Table 1: Crystal Data for Acridine 0.75-hydrate
| Property | Value |
| Formula | C₁₃H₉N·0.75H₂O |
| Molecular Weight | 192.71 |
| Crystal System | Orthorhombic |
| Space Group | P b c n |
| a (Å) | 26.400 (5) |
| b (Å) | 8.893 (5) |
| c (Å) | 17.492 (5) |
| Volume (ų) | 4107 (3) |
| Z | 16 |
| Data sourced from the International Union of Crystallography. iucr.orgresearchgate.net |
Historical Trajectory of this compound Investigations
The study of acridine dates back to its discovery in 1870 from coal tar. slideshare.netmdpi.com Early investigations into its properties revealed its crystalline nature and its basicity. slideshare.net The interaction of acridine with water and the potential for hydrate formation were subjects of early crystallographic studies. In 1919, Groth published initial findings on what was believed to be a polymorph of acridine, which was later suggested to be a hydrate. iucr.orgresearchgate.net
Subsequent work in the mid-20th century further explored the crystalline forms of acridine. Lowde, Phillips, and Wood in 1953 established the unit cell parameters and space group for a form of acridine that was later confirmed to be a monohydrate through Karl Fischer analysis. iucr.orgresearchgate.net These early studies laid the groundwork for a more detailed understanding of how water molecules could be incorporated into the acridine crystal structure. The rich polymorphic system of acridine, with five known anhydrous forms, provided a complex backdrop for understanding the specific role of water in its solid-state chemistry. iucr.orgresearchgate.net The definitive structural elucidation of acridine 0.75-hydrate in the 21st century represents a culmination of these historical investigations into the hydrated forms of acridine. iucr.orgnih.govresearchgate.net
Contemporary Significance of this compound in Chemical Science
The contemporary significance of acridine and its behavior in aqueous environments, including its hydrated forms, spans several areas of chemical science. The unique photophysical properties of acridine, which are modulated by its interaction with water, are central to its modern applications. ontosight.aiacs.org
In analytical chemistry , acridine derivatives are widely employed as fluorescent probes and sensors. mdpi.comresearchgate.net Their fluorescence is often sensitive to the local environment, such as pH and the presence of specific ions. nih.govuniversityofgalway.ie For example, acridine-based fluorescent chemosensors have been developed for the detection of various species in water samples. mdpi.com The ability of acridine to become protonated in aqueous solutions is a key feature in the design of pH sensors. nih.govuniversityofgalway.ie
In materials science , acridine-based compounds are investigated for their optoelectronic properties. ontosight.aiacs.org The planar structure of acridine facilitates π-π stacking interactions, which are important for creating ordered materials. iucr.orgnih.gov The incorporation of water into the crystal structure, as seen in acridine 0.75-hydrate, demonstrates how solvent molecules can influence the supramolecular architecture. iucr.orgnih.govresearchgate.net Acridine derivatives are also being explored for applications in organic light-emitting diodes (OLEDs). ontosight.ai
In photochemistry , the excited-state dynamics of acridine and its hydrated clusters are of fundamental interest. aip.org Studies on acridine-water complexes provide insights into how hydrogen bonding affects electronic structures and energy transfer processes. aip.org Computational studies have explored the potential for photocatalytic water splitting using acridine chromophores, where the interaction with water is central to the proposed reaction mechanism. acs.org
Research Scope and Objectives for this compound
The scope of research on this compound and the behavior of acridine in aqueous solutions is multifaceted, with objectives aimed at both fundamental understanding and practical applications.
A primary research objective is the synthesis and characterization of novel acridine-based materials , where the interaction with water plays a crucial role. This includes the controlled crystallization of different hydrated forms of acridine and its derivatives to understand the principles of supramolecular assembly. iucr.orgresearchgate.net
Another key area of investigation is the elucidation of the photophysical and photochemical properties of acridine in aqueous environments. This involves detailed spectroscopic and computational studies to understand how factors like hydrogen bonding, protonation, and aggregation influence the excited-state behavior of acridine. acs.orgaip.orgacs.org A deeper understanding of these processes is essential for designing more efficient fluorescent probes and photocatalytic systems.
The development of advanced analytical methods and sensors based on acridine derivatives remains a significant research focus. mdpi.comresearchgate.netnih.gov Objectives include improving the selectivity and sensitivity of these sensors for environmental and biological monitoring. This often involves the synthesis of new acridine derivatives with tailored recognition capabilities in aqueous media.
Finally, research continues to explore the application of acridine and its derivatives in materials science , with the goal of creating novel functional materials with specific optical and electronic properties. ontosight.aiacs.org Understanding how to control the solid-state packing of acridine, including the role of solvent molecules like water, is a critical objective in this field.
Table 2: Photophysical Properties of Acridine in Aqueous Solution
| Property | Condition | Value |
| Absorption Maximum (Acridine) | pH 6 | ~355 nm |
| Absorption Maximum (Acridinium) | pH 2.5 | ~365 nm, ~400 nm |
| Fluorescence Maximum (Acridine) | pH 12 | ~420 nm |
| Fluorescence Maximum (Acridinium) | pH 2 | ~475 nm |
| Data compiled from spectral studies of acridine in aqueous solutions. acs.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
500013-99-0 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
acridine;hydrate |
InChI |
InChI=1S/C13H9N.H2O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H2 |
InChI Key |
RARHFIBGFUOOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.O |
Origin of Product |
United States |
Structural Elucidation and Polymorphism of Acridine Hydrate
Crystallographic Analysis of Acridine (B1665455) Hydrate (B1144303) Forms
The definitive identification and characterization of acridine hydrate's crystalline structure are primarily achieved through X-ray diffraction techniques. These methods provide atomic-level insights into the molecular arrangement and intermolecular interactions within the crystal.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) is a powerful tool for the precise determination of molecular structures. mdpi.com For this compound, SC-XRD studies have been instrumental in elucidating its three-dimensional structure.
The title compound, with the formula C₁₃H₉N·0.75H₂O, was analyzed after being obtained through the slow evaporation of an ethanol-water solution. iucr.org The analysis revealed that the asymmetric unit of this compound contains two acridine molecules and one and a half water molecules. iucr.orgresearchgate.net One of the water molecules is located on a crystallographic twofold axis, giving it a half-occupancy. iucr.orgresearchgate.net
Initial crystallographic studies of what was then labeled "acridine I" were conducted by Groth in 1919. iucr.org Later, in 1953, Lowde and colleagues established the unit cell parameters, space group, and density, and through Karl Fischer analysis, correctly identified it as a hydrate rather than a polymorph. iucr.org The full crystal structure, however, was not determined until 2011. ucl.ac.uk
The crystal structure of this compound is orthorhombic, belonging to the space group Pbcn. researchgate.netscispace.com The unit cell parameters at a temperature of 197 K are:
a = 26.400(5) Å
b = 8.893(5) Å
c = 17.492(5) Å
V = 4107(3) ų
Z = 16 researchgate.net
This detailed structural information, derived from SC-XRD, is crucial for understanding the packing and bonding within the this compound crystal.
Solid-State Landscape of Acridine and its Hydrates
The solid-state landscape of acridine is notably complex, with numerous polymorphs and a single known hydrate. acs.orgscispace.com This diversity arises from the molecule's shape, which is not ideal for simple packing, leading to the formation of various crystal structures, often with more than one molecule in the asymmetric unit. scispace.com
Characterization of Acridine Polymorphs and Hydrates
Acridine has been found to exist in at least eight anhydrous polymorphic forms and one hydrate form, often referred to as form I. acs.orgscispace.com The nomenclature of these forms has been a source of confusion over the years, but a consistent system has been established based on the Cambridge Crystal Structure Database. scispace.com
The hydrate, C₁₃H₉N·0.75H₂O, is formed by slow evaporation from an ethanol-water solution. iucr.org It is distinct from the anhydrous polymorphs (Forms II-IX) which can be obtained under various crystallization conditions. scispace.com The anhydrous forms exhibit different space groups, including P2₁/n, P2₁/c, P2₁2₁2₁, and Cc. scispace.com
The stability of the hydrate is limited; it is not stable in air at ambient temperatures and tends to convert to the anhydrous forms II and/or III. ucl.ac.uk This highlights the influence of environmental conditions on the solid-state form of acridine.
Table 1: Crystallographic Data for this compound (Form I)
| Parameter | Value |
|---|---|
| Formula | C₁₃H₉N·0.75H₂O |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 26.400(5) |
| b (Å) | 8.893(5) |
| c (Å) | 17.492(5) |
| V (ų) | 4107(3) |
| Z | 16 |
| Temperature (K) | 197 |
Data sourced from Schur et al. (2011). researchgate.net
Intermolecular Interactions within this compound Crystal Structures
The crystal structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. iucr.orgresearchgate.net These interactions dictate the packing of the acridine and water molecules within the crystal lattice.
The inclusion of water molecules in the crystal structure facilitates the formation of a robust hydrogen-bonding network. iucr.orgresearchgate.net This network is a key feature distinguishing the hydrate from the anhydrous polymorphs.
The crystal structure is characterized by two "threads" of one of the independent acridine molecules (molecule II) that are "sewn" together by water molecules through O–H⋯O and O–H⋯N hydrogen bonds. iucr.orgresearchgate.net The other independent acridine molecule (molecule I) is attached to these threads via C–H⋯O hydrogen bonds. iucr.orgresearchgate.net
Table 2: Hydrogen Bond Geometry in this compound
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| O1W–H1WA···O2W | 0.94(2) | 1.89(2) | 2.805(6) | 164(5) |
| O2W–H2WA···N2 | 0.94(2) | 1.94(3) | 2.859(5) | 165(5) |
| C1–H1···O2W | 0.93 | 2.50 | 3.394(5) | 162 |
| C10–H10···O1W | 0.93 | 2.50 | 3.298(5) | 144 |
Data for O-H and C-H···O interactions. Data sourced from Schur et al. (2011). iucr.org
In addition to these primary hydrogen bonds, the structure is further stabilized by π–π stacking interactions between the acridine molecules. iucr.orgresearchgate.net The centroid-centroid distances for these interactions range from 3.582(3) Å to 3.7431(3) Å. iucr.orgnih.gov The interplay of these various non-covalent interactions results in the unique and complex three-dimensional architecture of this compound.
π–π Stacking Interactions
A predominant feature in the crystal structure of this compound and its derivatives is the presence of extensive π–π stacking interactions. These interactions, arising from the overlap of the π-orbitals of the aromatic rings, are crucial in stabilizing the crystal packing. In the structure of acridine 0.75-hydrate, two crystallographically independent acridine molecules, labeled as molecule I and molecule II, participate in distinct π–π stacking arrangements. researchgate.netresearchgate.net
The crystal structure is characterized by threads of molecule II that are linked through π–π interactions between overlapping molecules. researchgate.netdntb.gov.ua These threads are further interconnected by interactions with molecule I. researchgate.net The centroid-centroid distances, a key parameter for quantifying π–π stacking, have been determined through X-ray diffraction studies. In acridine 0.75-hydrate, these distances vary, indicating different degrees of π-orbital overlap. researchgate.netresearchgate.netdntb.gov.ua For instance, the centroid-centroid distances between overlapping molecules of type II are reported as 3.640 (3) Å and 3.7431 (3) Å. researchgate.netresearchgate.net The connection between the threads involves π–π interactions between the inner side of molecule I with centroid-centroid distances of 3.582 (3) Å. researchgate.netresearchgate.net
In related acridinium (B8443388) salts and co-crystals, π–π stacking is also a significant stabilizing force. For example, in a co-crystal of acridine with 3-chlorothiophene-2-carboxylic acid, acridine-acridine stacking is observed with centroid-centroid distances ranging from 3.6419 (9) Å to 3.7526 (9) Å. researcher.life Similarly, in acridinium cations, significant π–π stacking is observed with face-to-face distances as short as 3.267 (4) Å and 3.311 (3) Å. nih.gov
| Compound | Interaction Type | Centroid-Centroid Distance (Å) | Reference |
|---|---|---|---|
| Acridine 0.75-hydrate | π–π (Molecule II - Molecule II) | 3.640 (3) | researchgate.netresearchgate.net |
| Acridine 0.75-hydrate | π–π (Molecule II - Molecule II) | 3.7431 (3) | researchgate.netresearchgate.net |
| Acridine 0.75-hydrate | π–π (Molecule I - Molecule I) | 3.582 (3) | researchgate.netresearchgate.net |
| Acridine-3-chlorothiophene-2-carboxylic acid co-crystal | π–π (Acridine - Acridine) | 3.6419 (9) - 3.7526 (9) | researcher.life |
| Acridinium salt | π–π (Acridinium - Acridinium) | 3.267 (4) - 3.311 (3) | nih.gov |
Other Non-covalent Interactions (e.g., C–H⋯Cl, C–Cl⋯π in related derivatives)
In derivatives of acridine, particularly those containing chlorine atoms, additional non-covalent interactions play a significant role in the supramolecular assembly. For instance, in acridinium 3,5-dichlorosalicylate, the presence of chlorine atoms introduces C–H⋯Cl and C–Cl⋯π interactions, which, along with N–H⋯O, O–H⋯O, and π⋯π interactions, create a complex network. acs.org The C–H⋯Cl interactions are also observed in other chlorinated organic compounds, influencing their crystal packing. dntb.gov.ua The study of these weaker interactions is crucial for understanding the polymorphism and crystal engineering of acridine-based compounds. acs.orgnih.gov
Structural Investigations of Acridine Hydrated Clusters in Gas Phase and Solution
The study of acridine hydrated clusters in the gas phase and in solution provides insights into the initial stages of solvation and the intrinsic interactions between acridine and water molecules, free from the constraints of a crystal lattice.
Spectroscopic Techniques for Cluster Geometry Determination (e.g., REMPI, LIF, IR-UV HB)
A variety of sophisticated spectroscopic techniques are employed to probe the geometry and electronic structure of acridine hydrated clusters (Ac·(H₂O)n) in the gas phase. These methods, often combined with supersonic jet expansion to produce cold, isolated clusters, allow for high-resolution spectroscopic analysis. aip.orgnih.gov
Resonantly Enhanced Multiphoton Ionization (REMPI): This is a highly sensitive and mass-selective technique used to obtain electronic spectra of specific cluster sizes. aip.orgaip.org In studies of acridine-water clusters, two-color REMPI (2C-R2PI) has been instrumental in assigning spectra to specific Ac·(H₂O)n clusters (n=1-6). aip.orgacs.org The technique involves resonantly exciting a molecule to an intermediate electronic state with one photon, followed by ionization with a second photon. By monitoring the ion signal at a specific mass-to-charge ratio, the spectrum of a particular cluster size can be recorded. acs.org However, fragmentation of larger clusters upon ionization can sometimes complicate the spectra. aip.orgnih.gov
Laser-Induced Fluorescence (LIF): LIF spectroscopy is used to record the fluorescence excitation spectrum of a molecule. aip.orgaip.org It has been applied to study acridine-water clusters, although initial studies were complicated by the fact that the lifetime of the first electronically excited state of the bare acridine monomer is too short for typical LIF experiments. aip.orgnih.gov The formation of hydrogen bonds with water molecules significantly increases the fluorescence lifetime, making LIF a viable technique for the hydrated clusters. aip.orgnih.gov
Infrared-Ultraviolet Hole-Burning (IR-UV HB) Spectroscopy: This double resonance technique is crucial for obtaining conformer-specific vibrational spectra. aip.orgacs.org It involves using a tunable IR laser to excite a specific vibrational mode of a conformer, which depletes its ground state population. A subsequent UV laser probes the electronic transition, and the depletion is observed as a dip in the REMPI or LIF signal. This method, including fluorescence-detected IR spectroscopy (FDIRS) and resonant ion-dip IR spectroscopy (RIDIRS), has been used to determine the structure of acridine-water clusters by probing the O-H stretching frequencies of the water molecules. aip.orgresearchgate.net UV-UV hole-burning has also been employed to distinguish between different cluster sizes and conformers that may have overlapping electronic spectra. aip.orgacs.org
Conformational Analysis of Hydrated Clusters
Gas-phase spectroscopic studies combined with theoretical calculations have provided detailed information on the structure and conformation of small acridine-water clusters.
For Ac·(H₂O)₁, theoretical calculations and spectroscopic evidence indicate that the most stable structure involves the water molecule acting as a proton donor, forming a hydrogen bond with the nitrogen atom of the acridine molecule. aip.org The formation of this hydrogen bond has a significant effect on the electronic states of acridine, causing an energy level reversal between the S₁ (n,π) and S₂ (π,π) states. aip.org
For larger clusters, such as Ac·(H₂O)₂ and Ac·(H₂O)₃, the additional water molecules tend to form a hydrogen-bonded chain with the first water molecule rather than directly interacting with the acridine. aip.orgnih.gov In Ac·(H₂O)₂, the second water molecule is hydrogen-bonded to the first, forming a small water chain at the edge of the acridine molecule. aip.org In the case of Ac·(H₂O)₃, a linear chain of three water molecules attached to the nitrogen of acridine is the most stable conformation found under supersonic molecular beam conditions. aip.orgresearchgate.netnih.gov This arrangement leads to a distinct fragmentation pattern in the REMPI spectrum, dominated by the loss of a water trimer. aip.orgnih.gov Despite the hydrogen bonding, the internal geometry of the acridine molecule itself is minimally affected in these small clusters. aip.orgnih.gov
In aqueous solution, acridine cations are known to form aggregates, a process driven by the hydrophobic effect. mdpi.com The structure of these aggregates in solution has been studied using NMR, revealing that protonated acridine cations can form stable J-heteroaggregates. mdpi.com The role of water in mediating the structure of DNA-drug complexes involving acridine derivatives has also been highlighted, where water molecules can stabilize specific conformations through hydrogen bonding networks. rsc.org
| Compound Name |
|---|
| Acridine |
| This compound |
| Acridine 0.75-hydrate |
| Acridinium 3,5-dichlorosalicylate |
| 3-chlorothiophene-2-carboxylic acid |
| Acridine-1,8-dione |
Spectroscopic Characterization and Photophysical Properties of Acridine Hydrate
Electronic Spectroscopy
The electronic structure of acridine (B1665455) is sensitive to its environment, particularly the presence of water molecules. Hydration significantly alters the photophysical pathways by affecting the energy levels of its excited states.
The ultraviolet-visible (UV-Vis) absorption spectrum of acridine and its derivatives is characterized by multiple bands corresponding to π–π* and n–π* electronic transitions. royalsocietypublishing.org In its free form, acridine derivatives typically display absorption bands in the 300–500 nm range. nih.gov The precise location of these absorption maxima is influenced by factors such as concentration and the surrounding solvent. researchgate.net
For instance, studies on acridine dye doped in a PMMA polymer showed absorption peaks shifting to longer wavelengths (a bathochromic shift) as the concentration increased. researchgate.net This shift is attributed to changes in the energy levels resulting from the increased number of molecules per unit volume. researchgate.net In contrast, interactions with other molecules, such as the binding of acridine derivatives to calf thymus DNA (ctDNA), can lead to a decrease in absorption intensity (hypochromicity) and a slight shift to shorter wavelengths (hypsochromic shift). nih.gov
The spectral properties also vary depending on the state of aggregation. In aqueous solutions, acridine orange monomers, which are predominant at low concentrations, have a maximum absorption peak around 490-494 nm. biorxiv.org At higher concentrations, dimers form, shifting the absorption maximum to 465-467 nm. biorxiv.org
Table 1: UV-Vis Absorption Maxima for Acridine and its Derivatives
| Compound/System | Absorption Maxima (λmax) | Conditions | Reference |
|---|---|---|---|
| Acridine | 244 nm | Not specified | aatbio.com |
| Acridine Derivatives (3a-3d) | ~400 nm | Tris-HCl buffer, pH 7.4 | nih.gov |
| Acridine Dye in PMMA | 376 - 385 nm | Various concentrations | researchgate.net |
| Acridine Orange (Monomer) | 490 - 494 nm | Low concentration (< 10⁻⁵ M) in aqueous solution | biorxiv.org |
| Acridine Orange (Dimer) | 465 - 467 nm | High concentration (> 10⁻² M) in aqueous solution | biorxiv.org |
The fluorescence of acridine is highly dependent on its molecular environment, including solvent polarity and hydrogen-bonding characteristics. sigmaaldrich.comaip.org In aprotic solvents like hydrocarbons, fluorescence is very weak, but it becomes moderately strong in aqueous solutions. sigmaaldrich.comaip.org This solvent effect is attributed to a state reversal of the lowest singlet excited state with increasing solvent polarity.
Hydration plays a critical role in the fluorescence behavior. Upon clustering with water molecules, the fluorescence quantum yield of acridine hydrate (B1144303) clusters increases, approaching the value observed in bulk aqueous solution. acs.org The emission spectra of acridine and its derivatives can show one or more bands. For example, some acridine-based ligands exhibit two distinct emission bands, which can be quenched upon coordination with metal ions like Co(II) and Cu(II). ub.edu
Acridine orange is a well-known derivative used as a fluorescent stain. When it binds to double-stranded DNA via intercalation, it emits green fluorescence with a peak around 520-530 nm. biorxiv.orgaatbio.com When it interacts with single-stranded RNA or DNA through electrostatic forces, it forms aggregates that emit red fluorescence at approximately 640 nm. biorxiv.orgaatbio.com The excitation wavelength can be selected to preferentially excite either the monomeric or aggregated forms. nih.gov
Table 2: Fluorescence Properties of Acridine and its Derivatives
| Compound/System | Excitation Maxima (λex) | Emission Maxima (λem) | Conditions/Notes | Reference |
|---|---|---|---|---|
| Acridine | 360 nm | 417 nm (also 400, 435, 460 nm) | In ethanol | sigmaaldrich.com |
| Acridine Orange | 500 nm | 522 nm | General | fluorofinder.com |
| Acridine Orange (bound to dsDNA) | 490 nm | 520 nm (Green) | Low concentration around nucleic acid | aatbio.com |
| Acridine Orange (bound to RNA/ssDNA) | 460 nm | 640 nm (Red) | High concentration/stacking | aatbio.com |
Time-resolved fluorescence studies reveal the profound impact of hydration on the excited-state dynamics of acridine. In the gas phase or in aprotic solvents, the lifetime of the first electronically excited state of acridine is extremely short, on the order of picoseconds. aip.org This rapid decay is due to efficient non-radiative pathways, such as intersystem crossing (ISC). aip.orgacs.org
The presence of water molecules drastically alters these dynamics. Upon clustering with just one water molecule (Ac·H₂O), the fluorescence lifetime of acridine increases significantly. aip.org The addition of a second water molecule (Ac·(H₂O)₂) extends the lifetime further, into the nanosecond regime, reaching values comparable to those observed for acridine in bulk aqueous solution. aip.orgresearchgate.net This lengthening of the lifetime indicates a substantial reduction in the rate of non-radiative decay. aip.org
This "switching" of the relaxation pathway is caused by hydrogen bonding. acs.org In bare acridine, a fast S₁(π,π) → T₂(n,π) intersystem crossing is the dominant non-radiative pathway. acs.org Hydrogen bonding with water molecules raises the energy of the T₂(n,π) state, effectively prohibiting this direct ISC process. acs.org Consequently, a slower, second-order ISC from the S₁(π,π) to the T₁(π,π*) state becomes the main relaxation channel in the hydrated clusters, allowing fluorescence to compete more effectively with non-radiative decay. acs.org
Table 3: Fluorescence Lifetimes of Acridine and its Hydrated Clusters
| Species | Fluorescence Lifetime (τ) | Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Acridine | Picosecond regime | In hydrocarbon solutions | Fast non-radiative decay | aip.org |
| Acridine | ~10 ns | In protic/aqueous solutions | Slower decay due to hydration | aip.orgresearchgate.net |
| Ac·(H₂O)₁ | 0.64 ns | Gas phase, origin band | Significant increase from bare acridine | aip.org |
| Ac·(H₂O)₂ | 11.7 ns | Gas phase, origin band | Drastic lifetime increase with second water molecule | aip.org |
For molecules like the acridine monomer where the excited singlet state has a very short lifetime and low fluorescence quantum yield, sensitized phosphorescence emission spectroscopy is a more effective technique for probing the electronic states. aip.orgresearchgate.netresearchgate.net Studies using this method have successfully revealed the electronic states of bare acridine. researchgate.net
These experiments indicate that after excitation to the S₁(π,π) state, there is an efficient formation of molecules in the triplet manifold. acs.org In studies of 9(10H)-acridone, a related compound, sensitized-phosphorescence detection clearly observed the bare molecule and confirmed the efficient population of the triplet state. acs.org The spectra also revealed weak transitions attributed to ³(n,π) states, which borrow intensity from nearby ¹(π,π*) bands through spin-orbit coupling. acs.org These features disappear in the spectra of the fluorescent hydrated clusters, consistent with the model that hydration alters the energy levels and dominant decay pathways. acs.org
Vibrational Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the molecular structure and bonding within acridine and its derivatives by probing their characteristic vibrational modes. savemyexams.comresearchgate.net The technique is particularly useful for identifying functional groups and can be applied to study the effects of hydration. nih.gov
The IR spectrum of acridine features bands corresponding to the vibrations of its heterocyclic aromatic structure. Skeletal C-C stretching vibrations of the benzene (B151609) and pyridine (B92270) rings are observed in the 1625–1475 cm⁻¹ region. researchgate.net A particularly intense band, often seen around 732 cm⁻¹, is assigned to the C-H out-of-plane bending vibration. researchgate.net
In acridine derivatives, additional characteristic absorption bands appear depending on the substituents. For example, acridine-based hydrazones exhibit an azomethine (C=N) stretching vibration at approximately 1620 cm⁻¹. nih.gov If a carbohydrazide (B1668358) group is present, a strong absorption band for the carbonyl (C=O) stretch appears around 1650 cm⁻¹. nih.gov The broadness of certain bands, such as those for N-H groups, can indicate the presence of hydrogen bonding. specac.com Near-infrared (NIR) spectroscopy is a related technique that has been shown to be effective for the non-destructive analysis and quantification of hydrate forms of pharmaceutical compounds, both in bulk and in final dosage forms. nih.gov
Table 4: Characteristic Infrared Absorption Bands for Acridine and Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Compound/Group | Intensity/Width | Reference |
|---|---|---|---|---|
| ~3400 - 3200 | N-H Stretch | Amides | Medium, often broad | specac.com |
| ~1650 | C=O Stretch | Carbonyl (in carbohydrazide) | Strong, sharp | nih.gov |
| ~1620 | C=N Stretch | Azomethine (in hydrazone) | Not specified | nih.gov |
| 1625 - 1475 | C-C Skeletal Stretch | Acridine aromatic rings | Not specified | researchgate.net |
Raman Spectroscopic Investigations
Raman spectroscopy serves as a powerful tool for investigating the vibrational properties of acridine and its derivatives in aqueous environments, providing insights into the structure and interactions of acridine hydrate. Studies on amsacrine (B1665488), an acridine derivative, in aqueous form show that the acridine nucleus is the primary chromophoric unit contributing to the resonance Raman spectrum. optica.org This is evidenced by the strong similarities between the spectra of unprotonated aqueous amsacrine and acridine dissolved in ethanol. optica.org The technique is sensitive enough to suggest that the acridine and phenyl units in amsacrine are likely not coplanar, allowing the acridine nucleus to function as an independent chromophore. optica.org
Further investigations have employed surface-enhanced Raman spectroscopy (SERS) to study the adsorption and surface reactions of acridine in silver sols, highlighting the molecule's behavior at interfaces. acs.org In the context of hydrated biological systems, Raman spectroscopy has been used to study the interaction of an acridine-spermine conjugate with DNA oligonucleotides in aqueous solutions. core.ac.uk The observed splitting of the phosphodioxy stretching band in the DNA backbone upon interaction with the acridine conjugate indicates a significant structural reorganization of the double helix, which is a consequence of the acridine moiety intercalating into the hydrated DNA structure. core.ac.uk These studies collectively demonstrate the utility of Raman spectroscopy in characterizing the structural and interactive properties of acridine in hydrated states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Related Hydrated Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of molecules, including complex heterocyclic systems like acridine when interacting with water. wikipedia.org Its ability to probe the local chemical environment of each nucleus provides crucial information on molecular structure, conformation, and dynamics in solution. wikipedia.orgmdpi.com
1D and 2D NMR for Structural Elucidation
The structural characterization of acridine and its derivatives is greatly enhanced by a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govweebly.com While 1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of protons and carbons, complex molecules often lead to overcrowded spectra where signals overlap. weebly.comresearchgate.net
To overcome this, 2D NMR techniques are employed for a more comprehensive structural analysis. weebly.comnumberanalytics.com These methods provide detailed information about molecular connectivity and spatial relationships. numberanalytics.com Common 2D NMR experiments used for elucidating the structures of acridine-based compounds include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, helping to establish the proton connectivity within the molecule's skeleton. numberanalytics.comemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to, providing direct ¹H-¹³C one-bond correlations. emerypharma.comipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework, especially for connecting different fragments of a molecule. numberanalytics.comipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of nuclei. Cross-peaks in a NOESY spectrum indicate that protons are close to each other in space, which is vital for determining stereochemistry and conformation. nih.govnumberanalytics.com
In studies of acridine-based N-acylhydrazone derivatives, these 2D NMR techniques were essential for characterizing the compounds and determining their configuration and conformation, such as identifying Z/E geometrical isomers and conformers arising from bond rotations. nih.gov The application of NMR to study clathrate hydrates, where guest molecules are trapped in a cage of hydrogen-bonded water molecules, further underscores the technique's power in elucidating host-guest interactions and the structure of hydrated systems. mdpi.com
¹H-NMR for Mechanistic Probing (e.g., Anion Sensing)
¹H-NMR spectroscopy is a particularly effective tool for probing the mechanisms of molecular interactions, such as those involved in anion sensing by acridine-based chemosensors. rsc.org ¹H-NMR titration experiments, where spectra are recorded before and after the addition of an anion, provide direct evidence of the interaction mechanism. researchgate.net
Several studies have synthesized acridinedione derivatives and investigated their potential as selective chemosensors for the fluoride (B91410) anion (F⁻). rsc.org A notable color change from colorless to yellow upon the addition of fluoride ions indicates a sensing event. rsc.org To understand the underlying mechanism, ¹H-NMR titrations were performed in a solvent like DMSO-d₆. rsc.orgresearchgate.net
In a typical experiment, the ¹H-NMR spectrum of the acridine-based sensor is recorded, showing characteristic peaks for its protons, including a distinct singlet for the N-H proton of the dihydropyridine (B1217469) part of the acridinedione. rsc.orgresearchgate.net Upon the gradual addition of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), significant and specific changes are observed in the spectrum. The most prominent change is the drastic decrease and eventual disappearance of the signal for the N-H proton. researchgate.net This observation strongly supports a mechanism where the highly basic fluoride ion abstracts the acidic N-H proton. rsc.org This proton abstraction leads to a change in the internal charge transfer (ICT) character of the molecule, causing the observable color change. rsc.org
The table below summarizes typical changes observed in the ¹H-NMR spectrum of an acridinedione sensor upon the addition of fluoride ions, as described in related studies. researchgate.net
| Proton | Chemical Shift (ppm) without F⁻ | Observation upon addition of F⁻ |
| N-H | ~9.28 | Signal intensity decreases and disappears |
| C-H (at position 9) | ~4.78 | Signal remains unaltered |
| Aromatic Protons | ~6.7 - 7.2 | Minor shifts may occur |
These ¹H-NMR studies provide clear, mechanistic proof of the anion sensing process, confirming that the interaction proceeds via proton transfer rather than just hydrogen bonding. rsc.orgresearchgate.net
Photoelectron Spectroscopy
Negative-Ion Photoelectron Spectroscopy (NI-PES) of Acridine and Hydrated Species
Negative-ion photoelectron spectroscopy (NI-PES) is a powerful gas-phase technique used to investigate the electronic structure of anions and their corresponding neutral molecules. It has been successfully employed to study the acridine molecular anion (Ac⁻) and its monohydrated cluster (Ac⁻·H₂O). nih.gov These experiments provide valuable data on electron affinities and the energies of low-lying electronic excited states. nih.govaip.org
In a NI-PES experiment, a mass-selected beam of anions is crossed with a fixed-frequency laser beam. The laser detaches an electron from the anion, and the kinetic energy of the ejected electron is measured. This allows for the determination of the electron binding energy (EBE). The experiment reveals the adiabatic electron affinity (AEA), which is the energy difference between the ground state of the anion and the ground state of the neutral molecule. nih.gov
Studies on acridine and its monohydrated anion have yielded precise AEA values and have shed light on the effect of a single water molecule on the electronic properties of the acridine anion. nih.gov The photoelectron spectra also reveal transitions to low-lying singlet and triplet excited states of the neutral species. nih.gov
The key findings from NI-PES studies of acridine and its monohydrated species are summarized in the table below. nih.gov
| Species | Adiabatic Electron Affinity (AEA) |
| Acridine (Ac) | 0.896 ± 0.010 eV |
| Acridine Monohydrate (Ac·H₂O) | 1.18 ± 0.05 eV |
The significant increase in the electron affinity of the acridine monohydrate compared to the bare acridine anion demonstrates the stabilizing effect of the single water molecule on the anion. nih.gov This stabilization is attributed to the electrostatic interaction between the excess charge on the acridine anion and the dipole moment of the water molecule. The NI-PES results clearly show the presence of low-lying singlet and triplet states with a (π,π*) configuration in the uncomplexed acridine molecule. nih.gov
Advanced Theoretical and Computational Methodologies Applied to Acridine Hydrate Systems
Quantum Chemical Approaches for Electronic Structure and Energetics
The accurate description of the electronic structure and energy landscape of acridine (B1665455) hydrate (B1144303) necessitates the use of high-level quantum chemical methods. These approaches provide detailed insights into the geometry of the ground and excited states, as well as the nature of electronic transitions.
Density Functional Theory (DFT) for Ground State Optimizations
Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for determining the equilibrium geometries of molecular systems in their electronic ground state. For acridine hydrate, DFT calculations, particularly using the B3LYP functional with the 6-31++G(d,2p) basis set, have been instrumental in optimizing the ground-state structures of acridine-water clusters. aip.org
| Parameter | Value |
|---|---|
| H-O-H Angle (Water) | 105.5° |
| N···H-O Distance | 1.90 Å |
| N-H-O Angle | 170.2° |
Configuration Interaction Singles (CIS) for Excited State Geometries
To understand the photophysics and photochemistry of this compound, it is crucial to characterize the geometries of its electronically excited states. Configuration Interaction Singles (CIS) is a widely used method for obtaining a qualitative description of excited state geometries. ucsb.edu While CIS can have limitations in accurately predicting excitation energies, it serves as a valuable starting point for more sophisticated calculations. ucsb.edu
For acridine-water complexes, the molecular geometries of the excited states have been initially optimized using the CIS method with the 6-31G basis set. aip.org These initial geometries are often further refined using more accurate methods like DFT with the B3LYP functional and a larger basis set. aip.org The CIS method allows for the exploration of the potential energy surfaces of the excited states, providing insights into the structural changes that occur upon photoexcitation. ucsb.edu
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excitation energies and transition properties of molecules. github.ioacs.org This method has been successfully applied to acridine-water clusters to elucidate the nature of their electronic transitions. aip.org
Calculations using TD-DFT with the B3LYP functional have shown that the electronic transitions in this compound are sensitive to the number and arrangement of water molecules. aip.org The presence of water can lead to a reversal in the energy levels of the lowest singlet excited states, S1(n,π) and S2(π,π), which has a profound impact on the photophysical properties of acridine. aip.orgnih.gov In aprotic environments, the S1 state is of n,π* character, whereas in protic solvents like water, the formation of hydrogen bonds raises the energy of the n,π* state, making the π,π* state the lowest excited singlet state. aip.orgnih.gov
| Excited State | Transition | Energy (eV) |
|---|---|---|
| S1 | π → π | 3.58 |
| S2 | n → π | 3.75 |
Multiconfigurational Perturbation Theory (e.g., CASSCF/CASPT2)
For a more accurate and detailed understanding of the excited states, especially in cases where electron correlation is significant, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed. scispace.comnih.govrsc.org These high-level ab initio methods are capable of describing the complex electronic structure of this compound, including both valence and charge-transfer excited states. nih.gov
Studies using CASSCF/CASPT2 on the acridine-water complex have calculated the vertical excitation energies of the lowest singlet and triplet excited states. nih.gov A key finding from these calculations is the identification of charge-transfer states, where an electron is transferred from the p orbital of the water molecule to a π* orbital of the acridine molecule. nih.gov These charge-transfer states are crucial for understanding potential photochemical reactions, such as the splitting of water. nih.gov The CASPT2 method, in conjunction with CASSCF, provides a comprehensive analysis of the electronic absorption and emission spectra of acridine, leading to a detailed assignment of experimental spectra and a deeper understanding of its photophysical behavior. scispace.com
Conceptual Density Functional Theory (CDFT) for Reactivity and Stability Descriptors
Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and softness from the principles of density functional theory. mdpi.commdpi.com These descriptors are valuable for predicting the reactivity and stability of molecular systems.
Ionization Potential and Electron Affinity Calculations
Ionization potential (IP) and electron affinity (EA) are fundamental properties that quantify the energy required to remove an electron and the energy released upon adding an electron, respectively. researchgate.netresearchgate.netnih.govchemrxiv.org Within the framework of CDFT, these quantities can be calculated and used to assess the reactivity of molecules. nih.govbnmv.ac.in
Computational studies on acridine derivatives, including hydrated forms, have been carried out using CDFT to determine their global reactivity descriptors. nih.govbnmv.ac.in These studies have shown that acridine derivatives exhibit higher ionization potentials and electron affinities in their excited states compared to their ground states. nih.govbnmv.ac.in This suggests that in the excited state, these molecules are more likely to accept an electron than to donate one. nih.govbnmv.ac.in The electron affinity of the acridine monomer and its monohydrated cluster has also been experimentally identified using negative-ion photoelectron spectroscopy. aip.org
| Compound | Ionization Potential (eV) | Electron Affinity (eV) |
|---|---|---|
| 9-amino acridine hydrochloride hydrate | 7.85 | 1.42 |
HOMO-LUMO Gap and Chemical Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.comekb.eg A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. irjweb.comwuxiapptec.com Conversely, a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. irjweb.com
The correlation between the HOMO-LUMO gap and reactivity is derived from second-order perturbation theory. stackexchange.com A reactive molecule is one that tends to significantly lower its energy in the presence of a perturbation, which can be from other molecules or an internal structural change. stackexchange.com This energy change is inversely proportional to the energy difference between the ground and excited states, which is often approximated by the HOMO-LUMO gap. stackexchange.com
In the context of acridine and its derivatives, Density Functional Theory (DFT) is a powerful tool for calculating these parameters. For instance, a computational analysis of several acridine derivatives was performed using conceptual DFT (CDFT) to determine their global reactivity descriptors. researchgate.net The calculated HOMO-LUMO energy gap provides insights into the charge transfer and bioactivity of the molecules. irjweb.com
Table 1: Conceptual DFT-Based Global Descriptors for an Acridine Derivative (9-aminoacridine hydrochloride hydrate) Note: Data for illustrative purposes based on studies of acridine derivatives. researchgate.net
| Descriptor | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Value not specified |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value not specified |
| HOMO-LUMO Energy Gap | ΔE | Value not specified |
| Ionization Potential | I | Value not specified |
| Electron Affinity | A | Value not specified |
Specific values for 9-aminoacridine (B1665356) hydrochloride hydrate were part of a broader study on acridine derivatives, highlighting the application of the methodology. researchgate.net
Hardness, Softness, Electronegativity, and Electrophilicity Analysis
Expanding on the insights from frontier molecular orbitals, a set of chemical reactivity indices derived from conceptual DFT provides a quantitative measure of the reactivity of molecules like this compound. These descriptors include hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). ekb.egresearchgate.net
Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. ekb.eg
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron configuration. irjweb.com It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," and those with a small gap are "soft." irjweb.com
Chemical Softness (S) : The reciprocal of hardness, softness indicates how easily a molecule's electron cloud can be polarized. A higher softness value corresponds to higher reactivity. irjweb.com
Electrophilicity Index (ω) : This index quantifies the electron-accepting capability of a molecule, or its "electron-loving" nature. nih.govnih.gov It is a function of both electronegativity and chemical hardness. nih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These parameters are invaluable for predicting the behavior of acridine in chemical reactions. For example, a high chemical hardness value for an acridine derivative would suggest high stability. irjweb.com The analysis of these indices helps in understanding the interactions between acridine and other molecules, including water. researchgate.net The principle of "electrophilicity equalization" suggests that during the formation of a molecule, this property equalizes across the constituent parts, similar to electronegativity and hardness. nih.govresearchgate.net
Table 2: Chemical Reactivity Indices for an Acridine Derivative Note: Data for illustrative purposes based on studies of acridine derivatives. researchgate.net
| Descriptor | Symbol | Formula |
| Electronegativity | χ | χ = - (EHOMO + ELUMO) / 2 |
| Chemical Hardness | η | η = (ELUMO - EHOMO) / 2 |
| Chemical Softness | S | S = 1 / η |
| Electrophilicity Index | ω | ω = χ² / (2η) |
Molecular Dynamics Simulations of Acridine-Water Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions. rsc.org For the this compound system, all-atom MD simulations can model the explicit interactions between acridine and a surrounding bath of water molecules. rsc.org
These simulations track the trajectory of each atom over time by solving Newton's equations of motion, allowing for the characterization of both structural and dynamic properties of the solvated system. Key insights that can be gained from MD simulations of acridine-water interactions include:
Hydration Shell Structure : MD can reveal the detailed arrangement of water molecules in the immediate vicinity of the acridine molecule. The simulations can determine the number of water molecules in the first and subsequent hydration shells and their preferred orientations relative to the acridine ring. rsc.orgresearchgate.net The water density around the solute often exhibits a damped oscillatory behavior extending several angstroms from the surface. rsc.orgresearchgate.net
Residence Time : It is possible to calculate the average time a water molecule spends in the first hydration shell of acridine before exchanging with a molecule from the bulk solvent. This provides a measure of the strength of the acridine-water interaction. rsc.org
Hydrogen Bonding : Simulations can identify and analyze the dynamics of hydrogen bonds formed between the nitrogen atom of acridine and surrounding water molecules, as well as weaker C-H···O interactions.
Diffusion : The self-diffusion coefficient of water molecules near the acridine surface can be calculated and compared to that of bulk water, revealing the extent to which the solute influences solvent dynamics. rsc.org
These detailed, atomistic insights are crucial for understanding how water mediates the behavior of acridine in aqueous environments, complementing the more static picture provided by quantum chemical calculations. nih.govnih.gov
Computational Modeling of Solvent Effects (e.g., Polarization Continuum Model)
While explicit solvent simulations like MD provide a high level of detail, they are computationally expensive. An alternative and widely used approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). wikipedia.orgnih.gov PCM treats the solvent (water) as a continuous, polarizable dielectric medium rather than as individual molecules. wikipedia.org This method significantly reduces computational cost while still capturing the dominant electrostatic effects of solvation. nih.gov
In the PCM framework, the solute (acridine) is placed within a cavity defined in the dielectric continuum. researchgate.net The charge distribution of the solute polarizes the surrounding solvent continuum, which in turn creates a reaction field that interacts with the solute. nih.gov This solute-solvent interaction is then incorporated into the quantum mechanical Hamiltonian of the solute, allowing for the calculation of its properties in a solvated environment.
The PCM method is available in several quantum chemistry software packages and can be used with Hartree-Fock and DFT calculations. wikipedia.org It is particularly useful for:
Calculating the free energy of solvation.
Optimizing molecular geometries in solution.
Predicting how solvent polarity affects spectral properties, such as UV-Visible absorption energies.
While PCM is effective for modeling bulk electrostatic effects, it has limitations where specific, short-range interactions like strong hydrogen bonds dominate. wikipedia.org In such cases, a "cluster-continuum" or "implicit-explicit" model may be employed, where one or more explicit water molecules are included in the quantum mechanical calculation along with the PCM to account for specific interactions, while the rest of the solvent is treated as a continuum. nih.gov
Theoretical Insights into Aggregation Phenomena (e.g., Dimer, Trimer)
Polycyclic aromatic hydrocarbons like acridine have a strong tendency to self-aggregate in solution through π-π stacking interactions. researchgate.netnih.gov Understanding the structure and stability of these aggregates, such as dimers and trimers, is crucial as aggregation significantly alters the photophysical properties of the molecule. researchgate.netchemrxiv.org Theoretical and computational methods provide invaluable insights into these phenomena.
Quantum-chemical calculations are employed to determine the geometry and binding energies of acridine aggregates. chemrxiv.org Recent studies combining matrix-isolation experiments with DFT calculations have provided a detailed analysis of the acridine dimer and trimer. researchgate.net
Acridine Dimer:
Structure : The most stable structure of the acridine dimer is a slip-stacked arrangement. chemrxiv.org In this configuration, the aromatic planes of the two molecules are co-planar at a distance of approximately 3.39 Å. chemrxiv.org
Spectroscopy : The formation of the dimer leads to noticeable changes in the electronic absorption spectrum. chemrxiv.org Compared to the monomer, the absorption bands of the dimer are red-shifted. chemrxiv.org
Acridine Trimer:
Computational studies have also identified stable structures for the acridine trimer. researchgate.net The formation of trimers can be observed experimentally through further red-shifted signals in the absorption spectrum as the concentration of acridine increases. chemrxiv.org
These theoretical calculations not only predict the structure of the aggregates but also help to interpret experimental spectra, explaining the observed spectral shifts as a result of aggregation. chemrxiv.org This synergy between theory and experiment is essential for a comprehensive understanding of the self-assembly processes of acridine in solution. researchgate.netchemrxiv.org
Table 3: Calculated Structural Parameters for Acridine Aggregates Based on quantum-chemical calculations. chemrxiv.org
| Aggregate | Structural Motif | Interplanar Distance (Å) |
| Dimer | Slip-stacked | 3.39 |
| Trimer | Complex arrangements | Variable |
Molecular Mechanisms and Intermolecular Interactions of Acridine Hydrate
Hydrogen-Bonding Influence on Acridine (B1665455) Electronic Structures
The interaction between acridine and water molecules, particularly through hydrogen bonding, significantly alters the electronic properties and photophysics of the acridine molecule. This interaction is crucial in understanding the behavior of acridine hydrate (B1144303) in various environments.
In its isolated state or when dissolved in non-polar hydrocarbon solutions, the acridine molecule has two closely spaced lowest electronically excited states: the S₁ state, which is of (n,π) character, and the S₂ state, of (π,π) character, with the S₁(n,π*) state being slightly lower in energy. aip.org The lifetime of this first electronically excited state is extremely short, making it difficult to study with typical spectroscopic methods like resonantly enhanced multiphoton ionization (REMPI) and laser-induced fluorescence (LIF). aip.orgnih.gov
The formation of hydrogen bonds with water molecules, as in acridine hydrate, has a profound effect on these energy levels. aip.org The hydrogen bond forms between a water molecule, acting as a proton donor, and the nitrogen atom of the acridine. aip.org This interaction significantly increases the transition energy to the S₁(n,π) state while slightly lowering the energy of the S₂(π,π) state. aip.org The result is a reversal of the energy ordering, where the S₂(π,π*) state becomes the lowest electronically excited state. aip.org
This energy level reversal substantially reduces the coupling between the ¹(n,π) and ¹(π,π) states. aip.org The reduced coupling, in turn, decreases the rate of non-radiative decay, leading to a substantial increase in the lifetime of the excited state, bringing it into the nanosecond scale. aip.orgnih.gov Studies on acridine-water clusters have shown that the attachment of just two water molecules is sufficient to increase the excited state lifetime to a level comparable to that of acridine in a full aqueous solution. aip.orgnih.gov
Table 1: Effect of Hydration on Acridine Excited States
| Condition | Lowest Excited State (S₁) | Second Excited State (S₂) | Coupling between States | Excited State Lifetime |
|---|---|---|---|---|
| Isolated Acridine | S₁(n,π) | S₂(π,π) | Strong | Very Short (Sub-nanosecond) |
| This compound (Ac·Wn) | S₁(π,π) (Reversed) | S₂(n,π) (Reversed) | Substantially Reduced | Increased (Nanosecond scale) |
Protonation of the nitrogen atom in the acridine ring fundamentally alters the molecule's electronic characteristics and its interactions within a crystal lattice. rsc.orgnih.gov As a weak base, the lone pair of electrons on the acridine nitrogen can accept a proton, forming a soluble salt. pharmaguideline.com This N-protonation significantly impacts the electron density distribution across the molecule. rsc.orgresearchgate.net
Quantum crystallography studies on 9-aminoacridine (B1665356) have provided detailed descriptions of these changes. rsc.orgnih.gov The protonation of the ring's nitrogen atom leads to a redistribution of electron density around the amine group and any associated water molecules. rsc.org Specifically, it causes a decrease in the electron density at the bond critical points of N/O–H bonds. rsc.orgresearchgate.net
Table 2: Influence of N-Protonation on Acridine Properties
| Property | Neutral Acridine | N-Protonated Acridine |
|---|---|---|
| Electron Density at N/O-H Bonds | Standard | Decreased |
| Intermolecular Contacts | Specific proportions of N⋯H and O⋯H contacts | Altered proportions of N⋯H and O⋯H contacts |
| Crystal Lattice Stability | Dependent on packing forces | Enhanced due to synergy of strong H-bonds |
Interaction Mechanisms with Biological Macromolecules (Non-Clinical Focus)
Acridine and its derivatives are well-known for their ability to interact with biological macromolecules, a property rooted in their distinct molecular structure. The planar, tricyclic aromatic system is central to these interactions, particularly with nucleic acids and associated enzymes. zu.edu.uawikipedia.org
One of the most well-documented interaction mechanisms for acridine compounds is DNA intercalation. zu.edu.uanih.gov This process involves the insertion of the planar acridine ring system between the stacked base pairs of the DNA double helix. zu.edu.uanih.gov This physical insertion modifies the structure of DNA, making processes like replication impossible. nih.gov
The primary driving force for this intercalation is the π-π stacking interaction between the electron-rich aromatic system of the acridine molecule and the π-systems of the DNA base pairs. zu.edu.ua Computational studies using molecular electrostatic potential (MEP) analysis show that the acridine molecule has a well-distributed negative charge in its center, indicating an electron-rich region conducive to such interactions. nih.gov The well-defined π orbitals (HOMO and LUMO) on the aromatic rings are key to the charge transfer that occurs during this process. nih.gov
While π-π interactions are dominant, other non-covalent forces also play a crucial role in stabilizing the acridine-DNA complex. These include van der Waals interactions and hydrogen bonds formed between the acridine molecule and the DNA backbone, with observed HAcridine···ODNA bond lengths ranging from 2.370 Å to 3.472 Å. nih.gov
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. wikipedia.org Acridine derivatives are potent inhibitors of these enzymes, particularly topoisomerase II. nih.govnih.gov The mechanisms of inhibition can be broadly categorized into two types: catalytic inhibition and topoisomerase poisoning. wikipedia.orgnih.gov
Catalytic inhibitors prevent the enzyme from functioning, for example by blocking the DNA binding site or preventing the enzyme from cleaving the DNA in the first place. nih.gov
Topoisomerase poisons , the more common mechanism for acridine-based drugs like amsacrine (B1665488), work by trapping the enzyme-DNA complex in a state where the DNA is cleaved but not yet re-ligated. wikipedia.orgnih.govmdpi.com The acridine molecule intercalates into the DNA at the site of the cleavage and stabilizes this transient "cleavable complex." mdpi.com This prevents the re-ligation of the DNA strand(s), leading to an accumulation of permanent, lethal single- or double-strand breaks, which ultimately triggers apoptosis and cell death. wikipedia.orgnih.gov
The acridine ring is primarily responsible for the DNA intercalation aspect of this mechanism, while side chains attached to the ring can provide selectivity and enhance the stability of the trapped enzyme-DNA complex. mdpi.com
Telomerase is an enzyme that maintains the length of telomeres—the protective caps (B75204) at the ends of chromosomes. Its activity is a hallmark of most cancer cells, making it a significant target for therapeutic development. nih.gov The DNA within telomeres is rich in guanine (B1146940) (G) and cytosine (C) and can fold into non-canonical secondary structures known as G-quadruplexes and intercalated motifs (i-motifs), respectively. nih.govtandfonline.comnih.gov These structures are known to inhibit telomerase activity when stabilized. nih.gov
Acridine derivatives have been shown to interact with and stabilize these telomeric DNA structures. zu.edu.uanih.gov For example, certain acridine dimers can significantly increase the melting temperature of G-quadruplexes, an indication of stabilization, which is associated with the inhibition of telomerase. nih.gov Other studies have identified specific acridine derivatives that interact with different components of the telomere. For instance, the acridine derivative 2c was found to block the binding of the shelterin protein TRF1 to telomeric DNA, while the acridine dimer DI26 was shown to selectively bind to and destabilize the telomeric i-motif structure. tandfonline.comnih.gov These interactions disrupt the normal function and regulation of the telomere, highlighting the diverse ways acridine compounds can interfere with telomere maintenance machinery. tandfonline.comnih.gov
Mechanistic Aspects of Acrinol Hydrate Antimicrobial Action
Acrinol hydrate, also known as ethacridine (B1671378) lactate, is an aromatic organic compound belonging to the acridine dye family, which is recognized for its broad-spectrum antimicrobial properties. patsnap.comwikipedia.org The primary antiseptic action of acrinol hydrate stems from its ability to disrupt critical cellular processes in microorganisms, ultimately leading to cell death. patsnap.com Its efficacy is noted against a range of bacteria, particularly Gram-positive species like Streptococci and Staphylococci. patsnap.comwikipedia.orgnih.gov The mechanisms are multifaceted, targeting fundamental components of bacterial survival and propagation.
A primary mode of action for acrinol hydrate involves direct interference with the genetic machinery of microbial cells. The compound intercalates into bacterial DNA, inserting itself between the base pairs of the DNA helix. patsnap.comnih.gov This physical insertion disrupts the normal structure and function of the DNA molecule. Consequently, essential processes such as DNA replication and transcription are inhibited. patsnap.com By preventing the bacteria from accurately replicating their genetic material and transcribing it into RNA, acrinol hydrate effectively halts protein synthesis and cellular reproduction, leading to a reduction in the bacterial population. patsnap.com This mechanism is a key contributor to its bacteriostatic and bactericidal effects.
In addition to its effects on nucleic acids, acrinol hydrate targets the protective outer layers of the bacterial cell. The compound interacts with the bacterial cell wall and membrane, compromising their structural integrity. patsnap.com This interaction with the lipid bilayer of the cell membrane can lead to an increase in its permeability. patsnap.com The loss of selective permeability allows for the leakage of essential intracellular components, such as ions and metabolites, and disrupts vital metabolic functions. patsnap.com Ultimately, this damage can lead to the lysis, or rupture, of the bacterial cell, rendering it non-viable. patsnap.com This disruption of the cell envelope is a critical aspect of its antimicrobial activity, contributing directly to cell death. embopress.orgdntb.gov.ua
Table 1: Summary of Acrinol Hydrate's Antimicrobial Mechanisms
| Mechanism of Action | Cellular Target | Consequence for Microorganism |
|---|---|---|
| DNA Intercalation | Bacterial DNA | Inhibition of DNA replication and transcription; prevention of cell reproduction. patsnap.comnih.gov |
| Membrane Disruption | Cell wall and lipid bilayer of the cell membrane | Increased permeability, leakage of cellular contents, metabolic disruption, and cell lysis. patsnap.com |
| Biomolecule Binding | Cellular proteins and nucleic acids | Disruption of enzymatic functions and genetic processes. patsnap.com |
Advanced Applications and Materials Science Perspectives of Acridine Hydrate
Development of Optical and Electronic Materials
The planar, aromatic structure of the acridine (B1665455) core, combined with the influence of hydration, provides a foundation for creating materials with tailored optical and electronic characteristics. These properties are harnessed in the development of fluorescent probes, dyes, and components for optoelectronic devices.
Fluorescent Probes and Dyes
Acridine hydrate (B1144303) and its derivatives are extensively used as fluorescent probes and dyes for various applications, including biological imaging and environmental sensing. chemimpex.comscientificlabs.co.uk The fluorescence of these compounds is often sensitive to the local environment, such as polarity and viscosity, making them valuable tools for studying cellular processes. nih.gov
For instance, certain acridine-based fluorescent probes have been designed to detect specific analytes with high sensitivity and selectivity. A novel probe based on acridine derivatives demonstrated a detection limit for hydrazine (B178648) hydrate as low as 1.48 × 10⁻⁷ M. researchgate.net This sensitivity is attributed to the specific chemical reaction between the probe and the analyte, leading to a significant enhancement in fluorescence intensity. researchgate.net
The photophysical properties of acridine dyes can be modulated by structural modifications. For example, the introduction of different functional groups to the acridine core can shift the emission wavelength and enhance the quantum yield. nih.gov The table below summarizes the properties of some polarity-sensitive acridine-based probes.
| Probe | Property | Observation | Reference |
|---|---|---|---|
| Acridine-dicyanoisophorone-based probe (1a) | Emission Wavelength | Red-shifted from 553 nm to 594 nm with increasing solvent polarity. | nih.gov |
| Fluorescence Quantum Yield | Increased from 0.5% to 35.6% with increasing solvent polarity. | ||
| Acridine-cyanofuranone based probe (1b) | Polarity Response | Similar polarity response to probe 1a. | nih.gov |
Acridine Orange, a well-known acridine dye, is widely used in cell viability assays and for staining nucleic acids in microscopy. chemimpex.comscientificlabs.co.uk It can differentiate between live and dead cells and is also used to study autophagy by accumulating in acidic organelles. scientificlabs.co.uk
Optoelectronic Device Components
The unique electronic structure of acridine derivatives makes them suitable for use in various optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netacs.org The ability to function as host materials, hole transport materials, and emitters in OLEDs highlights their versatility. researchgate.net
Acridine-based materials are often designed to have high triplet energies, which is crucial for efficient blue phosphorescent OLEDs. researchgate.net For example, a hole transport material with an acridine core was synthesized and showed a high triplet energy of 2.89 eV. researchgate.net The rigid structure of acridine derivatives contributes to the thermal and morphological stability of the devices. researchgate.net
Recent research has focused on developing novel acridine-based chromophores for deep-blue OLEDs with narrow-band emission, which is important for high-definition displays. rsc.org By fusing the 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) core with a phenyl moiety, a rigid chromophore, 12,12-dimethyl-7,12-dihydrobenzo[a]acridine (DMBA), was created. rsc.org Functionalization of DMBA led to emitters with deep-blue emission and high fluorescence quantum efficiencies. rsc.org
The performance of acridine-based emitters in OLEDs is summarized in the table below.
| Emitter | Device Type | Emission Peak | Full Width at Half Maximum (FWHM) | CIE Coordinates | Reference |
|---|---|---|---|---|---|
| BACN | Doped | 437 nm | 41 nm / 0.26 eV | (0.153, 0.049) | rsc.org |
The computed HOMO-LUMO energy gap of some acridine derivatives falls within a range suitable for applications in microelectronics and optoelectronic devices. researchgate.net This further supports their potential in the development of advanced electronic materials.
Supramolecular Chemistry in Acridine Hydrate Systems
The ability of the acridine molecule to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in supramolecular chemistry. researchgate.netiucr.orgiucr.org The presence of water molecules in this compound introduces additional hydrogen bonding opportunities, influencing the formation of complex supramolecular architectures. rsc.org
Tailored Supramolecular Frameworks
The self-assembly of acridine with other molecules can lead to the formation of diverse supramolecular frameworks, including one-dimensional tapes, two-dimensional grids, and three-dimensional architectures. researchgate.netresearchgate.net These structures are stabilized by a combination of O-H···N, O-H···O, C-H···O, C-H···N, and π-π interactions. researchgate.netresearchgate.net
For example, the co-crystallization of acridine with dihydroxybenzenes results in different frameworks depending on the position of the hydroxyl groups on the coformer. researchgate.net These tailored frameworks can exhibit unique photophysical properties, with the emission maxima of the cocrystals being significantly redshifted compared to pure acridine. researchgate.net
The structural features of acridine hydrates are also noteworthy. Monohydrates of 9-aminoacridine (B1665356) halides form π-stacked columns linked by N-H···O hydrogen bonds involving the water molecule. rsc.org Bis-hydrated forms exhibit even more complex structures with multiple supramolecular rings, while the hemihydrate consists of water-bridged tetramers. rsc.org
Host-Guest Interactions
Acridine derivatives can act as guests in host-guest systems with macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils. researchgate.netacs.org These interactions are driven by non-covalent forces such as van der Waals forces, hydrogen bonding, and hydrophobic effects. researchgate.net
The encapsulation of an acridine dye within a host cavity can significantly alter its photophysical properties. researchgate.net This phenomenon can be utilized to modulate the properties of the guest molecule in response to external stimuli like light, temperature, or pH. researchgate.net For instance, the complexation of acridine orange with cucurbit researchgate.neturil has been studied for its potential in biological imaging. acs.orguvic.ca
Host-guest complexation can also enhance the water solubility and bioavailability of drugs, offering a promising strategy for drug delivery systems. acs.orgnih.gov
Chemo- and Biosensor Technologies
The responsive nature of acridine derivatives to their chemical environment makes them excellent candidates for the development of chemo- and biosensors. researchgate.net Their fluorescence properties are often modulated upon interaction with specific ions, molecules, or biological macromolecules.
Acridine-based fluorescent probes have been developed for the detection of various species. As mentioned earlier, a probe for hydrazine hydrate was designed with high sensitivity and selectivity. researchgate.net Another example is the use of acridine orange in a tyrosinase-based amperometric biosensor for the detection of catechol. nih.govacs.org In this system, acridine orange acts as a glue, anchor, and stabilizer for the enzyme, enhancing the sensor's performance. nih.govacs.org
The performance characteristics of this biosensor are highlighted in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 0.1–80 μM | acs.org |
| Sensitivity | 0.0315 μA/μM | |
| Limit of Detection (LOD) | 0.029 μM | |
| Response Time | <4 s |
Furthermore, acridine derivatives have been incorporated into nanocomposites for enhanced antibacterial and photocatalytic activities, demonstrating their potential in developing multifunctional materials for environmental and healthcare applications. acs.org For example, a nanocomposite of ZnO nanoparticles with 9-aminoacridine hydrochloride hydrate has been designed for these purposes. acs.org
Photocatalytic Applications
Acridine and its derivatives, particularly acridinium (B8443388) salts, have emerged as powerful organic photoredox catalysts. Their excellent photophysical and electrochemical properties, including strong absorption in the visible light spectrum and high excited-state redox potentials, enable them to facilitate a wide range of chemical transformations. researchgate.net
The integration of acridine derivatives with nanomaterials has led to the development of advanced nanohybrids with unique photocatalytic activities driven by photoinduced electron transfer (PET). A prominent example is the covalent functionalization of single-walled carbon nanotubes (SWCNTs) with acridine derivatives. nih.gov
In these carbon nanotube-acridine nanohybrids, the spectroscopic properties of the acridine moiety are significantly influenced by its proximity to the nanotube. nih.gov For instance, when 9-phenylacridine (B188086) is tethered to SWCNTs, an "intramolecular" interaction between the excited acridine and the nanotube leads to the observation of exciplex emission. nih.gov
More significantly, in nanohybrids where 10-methyl-9-phenylacridinium is covalently linked to SWCNTs, a reverse photoinduced electron transfer occurs from the carbon nanotube to the acridinium unit upon photoexcitation. nih.gov This process results in a strong quenching of the acridinium fluorescence and the formation of a metastable acridine radical, the generation of which has been confirmed by electron spin resonance (ESR) studies. nih.gov This PET phenomenon highlights the potential of these nanohybrids in light-driven applications where charge separation is desired. The photoinduced interfacial electron transfer process is a key mechanism in these systems. nih.govresearchgate.net
The general process of PET in these systems can be summarized as follows:
Excitation: The acridinium part of the nanohybrid absorbs light, promoting it to an excited state.
Electron Transfer: An electron is transferred from the carbon nanotube (the donor) to the excited acridinium (the acceptor).
Charge Separation: This results in a charge-separated state, with a positively charged nanotube and a neutral acridine radical.
This charge-separated state is crucial for subsequent chemical reactions in a photocatalytic cycle.
Acridinium salts have proven to be highly effective photocatalysts for a variety of organic transformations, often providing access to reactivity that is complementary to traditional transition-metal photocatalysts. researchgate.net A key feature of acridinium photocatalysis is the generation of a highly reactive acridine radical upon single electron reduction of the excited acridinium salt. nih.gov
One of the significant applications is in the anti-Markovnikov hydration of olefins. nih.gov A rationally designed N-protonated acridinium catalyst with a high excited-state reduction potential (E*red = 2.15 V) has been shown to catalyze the direct anti-Markovnikov hydration of unconjugated tri- and disubstituted olefins, a transformation that is challenging with other methods. nih.gov This process uses water as the nucleophile and is catalytic in all components except for the olefin and water. nih.gov The protocol is not limited to hydration and can be extended to other hydrofunctionalizations, such as hydroetherifications. nih.gov
The catalytic cycle for the anti-Markovnikov hydration is proposed to proceed via an alkene radical cation pathway. nih.gov
| Catalyst | Substrate Scope | Transformation | Key Feature |
| N-Protonated Acridinium | Unconjugated tri- and disubstituted olefins | Anti-Markovnikov Hydration | High excited-state reduction potential enables functionalization of high oxidation potential alkenes. |
| Ruthenium-acridine pincer complex | Alcohols and Ammonia (B1221849) | Primary Amine Synthesis | Highly selective conversion at lower temperatures and pressures compared to heterogeneous catalysts. rsc.org |
| Ruthenium-acridine pincer complex | Alkenes and Water | Markovnikov Oxidation to Ketones | Does not require a terminal oxidant like O₂, liberating H₂ gas. rsc.org |
Furthermore, acridine-based pincer complexes, particularly with ruthenium, have demonstrated remarkable catalytic activity in various transformations. rsc.org These complexes can catalyze the synthesis of primary amines from alcohols and ammonia with high selectivity, avoiding the formation of amine mixtures often seen with other catalysts. rsc.org They are also effective in the Markovnikov oxidation of alkenes to ketones using water as the oxidant, a process that liberates hydrogen gas and avoids the need for an external terminal oxidant. rsc.org
The versatility of acridine photocatalysis is further highlighted by its use in reductive dehalogenation of aryl halides and in facilitating C(sp³)–C(sp³) bond-forming reactions. nih.govresearchgate.net By forming photoactive complexes with Lewis acids, the excited-state reduction potential of the acridine catalyst can be fine-tuned, expanding the scope of accessible reactions. researchgate.net
Future Research Directions and Emerging Challenges in Acridine Hydrate Studies
Methodological Advancements in Spectroscopic and Structural Characterization
The precise characterization of acridine (B1665455) hydrate's structure is fundamental to understanding its properties. Historically, techniques like single-crystal X-ray diffraction have been pivotal. For instance, the structure of acridine 0.75-hydrate (C₁₃H₉N·0.75H₂O) was elucidated, revealing an asymmetric unit containing two acridine molecules and one and a half water molecules. Current time information in Bangalore, IN.nih.gov One of the water molecules is located on a crystallographic twofold axis. Current time information in Bangalore, IN.nih.gov
Future advancements in this area will likely involve the application of more sophisticated and complementary spectroscopic techniques. While traditional methods provide a static picture, advanced techniques can offer dynamic insights into the hydrate's behavior under various conditions.
Key emerging methods include:
Cryogenic-transmission electron microscopy (Cryo-TEM): This technique could allow for the direct visualization of acridine hydrate (B1144303) nanocrystals and their interfaces with high resolution, providing insights into their morphology and the influence of water on their crystal growth.
Solid-state Nuclear Magnetic Resonance (ssNMR) Spectroscopy: Advanced ssNMR techniques, such as high-resolution proton ssNMR, can provide detailed information about proton positions and hydrogen bonding dynamics within the crystal lattice, which are crucial for understanding the role of water molecules.
Terahertz (THz) Spectroscopy: This low-frequency spectroscopic technique is particularly sensitive to the collective vibrational modes of crystal lattices and intermolecular interactions, such as hydrogen bonds. ucl.ac.uk It can be a powerful tool for distinguishing between different hydrated forms and studying the kinetics of hydration and dehydration processes in real-time. ucl.ac.uk
Neutron Diffraction: This technique is highly sensitive to the positions of hydrogen atoms, offering a more precise determination of water molecule orientations and the intricate hydrogen-bonding network within the acridine hydrate crystal structure than X-ray diffraction alone.
A significant challenge will be the in-situ characterization of this compound formation and transformation. Combining these advanced spectroscopic methods with environmental controls (e.g., humidity and temperature) will be crucial for observing the dynamic processes of water uptake and release, and for identifying potentially transient or metastable hydrate phases.
| Technique | Information Gained | Future Application for this compound |
| Single-Crystal X-ray Diffraction | Atomic coordinates, bond lengths, crystal packing | Determination of novel this compound structures |
| Solid-State NMR | Local chemical environments, molecular dynamics | Probing hydrogen bond dynamics and guest-host interactions |
| Terahertz Spectroscopy | Intermolecular vibrations, lattice phonons | Characterizing hydrate stability and phase transitions |
| Neutron Diffraction | Precise location of hydrogen atoms | Elucidating the detailed hydrogen-bonding network |
Integration of Multiscale Modeling and Machine Learning for Predictive Research
Computational methods are poised to revolutionize the study of this compound, moving from explanatory to predictive capabilities. The integration of multiscale modeling and machine learning presents a particularly promising frontier.
Multiscale modeling approaches can bridge the gap between the quantum mechanical behavior of individual molecules and the macroscopic properties of the crystal. mdpi.comresearchgate.netmdpi.comresearchgate.netuva.nl For this compound, this could involve:
Quantum Mechanical (QM) calculations: To accurately describe the intermolecular interactions between acridine and water molecules.
Molecular Dynamics (MD) simulations: To simulate the dynamics of hydrate formation, the mobility of water molecules within the crystal lattice, and the structural response to changes in temperature and humidity. mdpi.commdpi.com
Kinetic Monte Carlo (kMC) simulations: To model crystal growth and morphology based on the rates of molecular association and dissociation at crystal surfaces. mdpi.com
Machine learning (ML) offers powerful tools for accelerating the discovery and characterization of new crystalline materials. mdpi.comresearchgate.netiucr.orgsoton.ac.ukmpg.deoup.comresearchgate.netunito.itacs.orgacs.org In the context of this compound, ML models could be trained to:
Predict the likelihood of hydrate formation for acridine derivatives based on their molecular structures. mdpi.comresearchgate.netresearchgate.netacs.org
Forecast the stoichiometry and crystal structure of unknown hydrates. soton.ac.ukmpg.deoup.com
Rapidly screen for polymorphs of this compound, identifying the most stable forms under different conditions. bjbms.orgresearchgate.nettandfonline.comucl.ac.uk
Analyze complex spectroscopic data to identify subtle structural features that may not be apparent from manual inspection.
A key challenge is the development of accurate and transferable force fields for MD simulations of organic hydrates. Machine learning can contribute here by generating system-specific force fields from high-accuracy quantum mechanical data. mpg.de The scarcity of extensive experimental data for this compound specifically can be a limitation for training robust ML models; however, transfer learning approaches, where a model trained on a larger dataset of organic hydrates is fine-tuned for the acridine system, could mitigate this issue. oup.com
| Computational Approach | Application in this compound Research | Potential Impact |
| Multiscale Modeling | Simulating crystal growth and dissolution from molecular interactions. mdpi.com | Predicting crystal morphology and stability. |
| Machine Learning | Predicting hydrate propensity and crystal structures from molecular features. mdpi.comresearchgate.netresearchgate.netacs.org | Accelerating the discovery of new hydrate forms. |
| Hybrid QM/MM Methods | Studying the electronic properties of water molecules in the crystal. | Understanding charge transfer and reactivity. |
Rational Design and Synthesis of Novel this compound Architectures
The field of crystal engineering aims to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions. nih.govucl.ac.ukacs.orgacs.orgusherbrooke.caeuropa.euub.eduusherbrooke.ca For this compound, this translates to the rational design of novel crystalline architectures with tailored properties.
Future research will likely focus on:
Controlling Stoichiometry and Dimensionality: By systematically modifying crystallization conditions (e.g., solvent systems, temperature, and the presence of co-formers), it may be possible to create a family of acridine hydrates with varying water content and different arrangements of water molecules (e.g., isolated sites, channels, or layers). nih.govacs.org
Introducing Functional Guest Molecules: The synthesis of ternary co-crystals, where acridine, water, and another functional molecule are incorporated into the same crystal lattice, could lead to materials with novel optical or electronic properties.
Utilizing Templates for Crystal Growth: The use of tailored substrates or additives that can direct the nucleation and growth of specific this compound polymorphs is a promising strategy for controlling the solid-form landscape.
A significant challenge is overcoming the often-unpredictable nature of crystallization. High-throughput screening methods, where many crystallization experiments are performed in parallel under varying conditions, can accelerate the discovery of new hydrate forms. nih.govresearchgate.net Furthermore, developing a deeper understanding of the thermodynamics and kinetics of this compound formation will be essential for moving beyond trial-and-error approaches to a more predictive and design-oriented synthesis. nih.govresearchgate.net
Elucidating Complex Intermolecular Interactions at the Atomic Level
The stability and structure of this compound are governed by a delicate balance of intermolecular interactions. The known acridine 0.75-hydrate structure is stabilized by a network of O—H⋯O and O—H⋯N hydrogen bonds, as well as C—H⋯O hydrogen bonds and π–π stacking interactions. Current time information in Bangalore, IN.nih.gov
Future research must aim to provide a more quantitative understanding of these interactions. This will involve:
Advanced Quantum Chemical Calculations: Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components (electrostatics, exchange-repulsion, induction, and dispersion), providing a detailed picture of the forces holding the crystal together.
Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts in a crystal lattice, highlighting the most significant interactions and providing a "fingerprint" of the crystal packing. numberanalytics.commdpi.com
Experimental Charge Density Analysis: High-resolution X-ray diffraction experiments can be used to map the electron density distribution in the crystal, providing experimental insight into the nature of the chemical bonds and intermolecular interactions.
A key challenge is to understand the cooperative and competitive nature of these interactions. For example, how does the formation of a hydrogen bond between a water molecule and the acridine nitrogen atom affect the π–π stacking interactions between adjacent acridine molecules? Answering such questions is crucial for the rational design of new acridine-based materials.
| Interaction Type | Role in this compound | Future Research Focus |
| O—H⋯N Hydrogen Bond | Anchors water molecules to the acridine nitrogen. Current time information in Bangalore, IN.nih.gov | Quantifying the strength and directionality of this bond. |
| O—H⋯O Hydrogen Bond | Forms water clusters or chains within the lattice. Current time information in Bangalore, IN.nih.gov | Characterizing the structure and dynamics of water networks. |
| π–π Stacking | Contributes to the packing of acridine molecules. Current time information in Bangalore, IN.nih.gov | Understanding the influence of hydration on stacking geometry. |
| C—H⋯π Interactions | Further stabilizes the crystal packing. Current time information in Bangalore, IN.nih.gov | Assessing their contribution to overall lattice energy. |
Green Chemistry and Sustainable Approaches in this compound Research
As with all areas of chemical research, the principles of green chemistry must be integrated into the study of this compound. usherbrooke.caeuropa.euusherbrooke.canumberanalytics.commdpi.comresearchgate.netrasayanjournal.co.inresearchgate.neteurekaselect.comresearchgate.netmdpi.commdpi.comnih.govrsc.orgresearchgate.net This involves minimizing the environmental impact of synthesis, characterization, and application.
Future directions in this area include:
Greener Synthesis Methods:
Aqueous Synthesis: Exploring the synthesis of acridine and its subsequent hydration in water-based systems to reduce the reliance on volatile organic solvents. mdpi.comresearchgate.netrsc.orgresearchgate.netnih.gov
Mechanochemistry: Using solvent-free or low-solvent grinding techniques (mechanochemistry) to prepare acridine hydrates, which can reduce waste and energy consumption. usherbrooke.caresearchgate.net
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve energy efficiency in the synthesis of the parent acridine molecule. rasayanjournal.co.ineurekaselect.comresearchgate.netnih.govrsc.org
Energy-Efficient Processes: Designing crystallization processes that operate at ambient temperature and pressure to reduce the energy footprint. researchgate.netmdpi.combenthamdirect.com
Atom Economy: Developing synthetic routes to acridine that maximize the incorporation of all starting materials into the final product, minimizing waste. numberanalytics.com
Q & A
Q. What experimental conditions are critical for synthesizing stable acridine hydrate crystals, and how can transformation to anhydrous forms be mitigated?
this compound crystals are synthesized via slow evaporation from ethanol-water solutions (e.g., 3:1 or 2:1 ratios) at 4°C . However, the crystals are unstable at room temperature, transforming into anhydrous form III. To stabilize the hydrate:
Q. How is the hydration stoichiometry of this compound determined experimentally?
The stoichiometry (e.g., 0.75-hydrate) is resolved using:
- Karl Fischer titration to quantify water content .
- Single-crystal X-ray diffraction (SCXRD) to visualize asymmetric units, revealing 2 acridine molecules and 1.5 water molecules per unit. Half-water molecules occupy crystallographic twofold axes .
- Elemental analysis to validate empirical formulas (e.g., CHN·0.75HO) .
Q. What spectroscopic methods are suitable for distinguishing this compound from its anhydrous polymorphs?
Key techniques include:
- Raman/IR spectroscopy : Identify O–H stretching (3200–3600 cm) and hydrogen-bonding patterns unique to the hydrate .
- Solid-state NMR : Detect water protons and hydrogen-bonding networks .
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with reference data for known polymorphs (e.g., forms II, III, IV, VI, VII) .
Advanced Research Questions
Q. How can researchers resolve contradictions in historical structural data on acridine polymorphs and hydrates?
Early studies misidentified acridine I as a polymorph rather than a hydrate. To reconcile discrepancies:
- Re-examine historical samples using modern SCXRD and SCALE3 (software for lattice energy modeling) .
- Cross-reference density functional theory (DFT) calculations with experimental lattice parameters to validate polymorph assignments .
- Address inconsistencies in hydration stoichiometry via high-resolution synchrotron PXRD .
Q. What strategies enable the analysis of non-covalent interactions (e.g., π–π stacking, hydrogen bonding) in this compound crystals?
Methodological approaches:
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O–H⋯O, C–H⋯O) and π–π interactions (centroid distances: 3.58–3.74 Å) .
- Molecular dynamics simulations : Model hydrogen-bond lifetimes and water molecule mobility within the lattice .
- Temperature-dependent SCXRD : Track structural changes during dehydration to correlate interaction strengths with stability .
Q. How can researchers design experiments to investigate the role of solvent composition in this compound polymorphism?
Systematic protocols:
- Vary ethanol-water ratios (e.g., 1:1 to 4:1) and monitor crystallization outcomes via microscopy and PXRD.
- Use dynamic vapor sorption (DVS) to study hydrate formation under controlled humidity .
- Apply nuclear Overhauser effect spectroscopy (NOESY) to probe solvent-molecule interactions during nucleation .
Data Contradiction and Validation
Q. Why do some studies report this compound as a monohydrate, while others describe a 0.75-hydrate?
Discrepancies arise from:
- Sample history : Hydrate stoichiometry depends on crystallization conditions and aging. For example, prolonged storage at room temperature leads to partial dehydration .
- Analytical limitations : Early studies relied on less precise Karl Fischer titration, whereas SCXRD provides unambiguous stoichiometry .
- Phase coexistence : Some batches contain mixed hydrate/anhydrous phases, complicating bulk analysis .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
